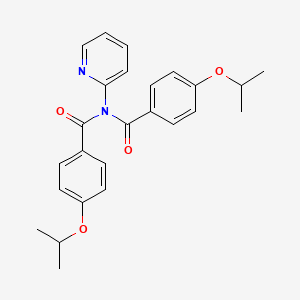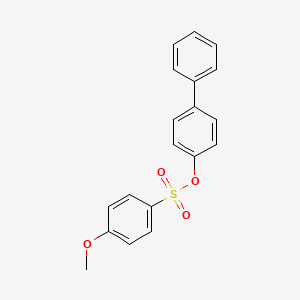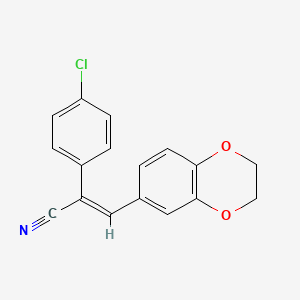
4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide
描述
4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide, also known as IPRIPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology.
作用机制
The mechanism of action of 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. In addition, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide in lab experiments is that it has been shown to have low toxicity, making it a relatively safe compound to work with. In addition, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to have good solubility in a range of solvents, making it easy to dissolve and work with. However, one limitation of using 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide in lab experiments is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.
未来方向
There are a number of potential future directions for research on 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide. One area of interest is the development of new drugs based on 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide, particularly for the treatment of inflammatory conditions and cancer. In addition, further research is needed to fully understand the mechanism of action of 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide, as well as its potential applications in other areas, such as microbiology and biotechnology. Finally, there is a need for further studies to investigate the safety and toxicity of 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide, particularly in human subjects.
科学研究应用
4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been studied extensively for its potential applications in the field of medicine and biology. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In addition, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
4-propan-2-yloxy-N-(4-propan-2-yloxybenzoyl)-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17(2)30-21-12-8-19(9-13-21)24(28)27(23-7-5-6-16-26-23)25(29)20-10-14-22(15-11-20)31-18(3)4/h5-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDANGMDXXTWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propan-2-yloxy)-N-{[4-(propan-2-yloxy)phenyl]carbonyl}-N-(pyridin-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B4676824.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4676825.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B4676832.png)
![ethyl 2-{[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676840.png)

![methyl 4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B4676865.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4676867.png)
![4-[(2,6-difluorobenzoyl)amino]-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4676873.png)
![N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4676883.png)

![(2-morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine dihydrochloride](/img/structure/B4676896.png)
![N-allyl-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4676903.png)
![1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide](/img/structure/B4676906.png)